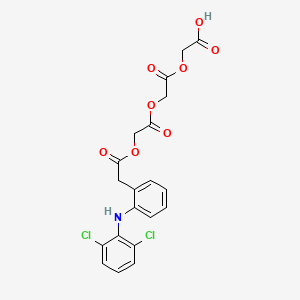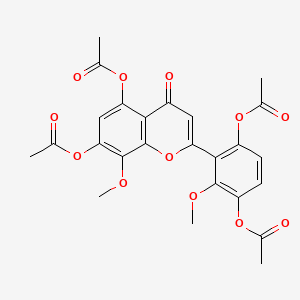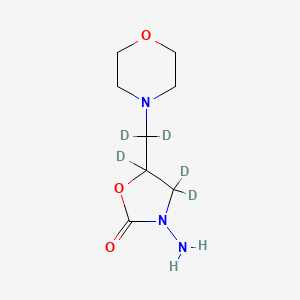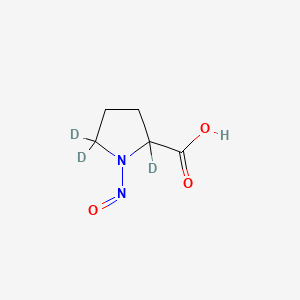
N-(2-Hydroxyethyl)piperazine-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Hydroxyethyl)piperazine-d4: is a deuterated derivative of N-(2-Hydroxyethyl)piperazine. This compound is often used in scientific research due to its unique properties, including its stability and solubility in various solvents. The deuterium atoms in the compound make it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxyethyl)piperazine-d4 typically involves the deuteration of N-(2-Hydroxyethyl)piperazine. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents. This process can be carried out under various conditions, including the use of deuterated solvents and catalysts to facilitate the exchange reaction .
Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .
化学反应分析
Types of Reactions: N-(2-Hydroxyethyl)piperazine-d4 undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines .
科学研究应用
Chemistry: N-(2-Hydroxyethyl)piperazine-d4 is used as a reagent in the synthesis of labeled compounds, such as labeled Flupentixol . Its deuterated form makes it valuable in NMR spectroscopy for studying molecular structures and dynamics.
Biology: In biological research, this compound is used to study metabolic pathways and enzyme mechanisms. Its stability and solubility make it suitable for various biochemical assays .
Medicine: this compound is used in the development of pharmaceuticals, particularly in the synthesis of labeled drugs for pharmacokinetic and pharmacodynamic studies .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as a solvent in various chemical processes .
作用机制
The mechanism of action of N-(2-Hydroxyethyl)piperazine-d4 involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The deuterium atoms in the compound can influence the rate of chemical reactions and the stability of intermediates, making it a valuable tool in mechanistic studies .
相似化合物的比较
N-(2-Hydroxyethyl)piperazine: The non-deuterated form of the compound, commonly used in similar applications but without the benefits of deuterium labeling.
1-(2-Hydroxyethyl)piperazine: Another similar compound with slight structural differences, used in various chemical and biological studies.
N-(2-Hydroxyethyl)piperazine-N’-2-ethanesulfonic acid (HEPES): A related compound used as a buffering agent in biological and chemical research.
Uniqueness: N-(2-Hydroxyethyl)piperazine-d4 is unique due to its deuterium atoms, which provide enhanced stability and distinct spectroscopic properties. This makes it particularly useful in NMR spectroscopy and other analytical techniques where deuterium labeling is advantageous .
属性
IUPAC Name |
1,1,2,2-tetradeuterio-2-piperazin-1-ylethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c9-6-5-8-3-1-7-2-4-8/h7,9H,1-6H2/i5D2,6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCSWCVEJLETKA-NZLXMSDQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)N1CCNCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676245 |
Source


|
| Record name | 2-(Piperazin-1-yl)(~2~H_4_)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160357-16-3 |
Source


|
| Record name | 2-(Piperazin-1-yl)(~2~H_4_)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6,6'-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one]](/img/structure/B565306.png)






![5-[4'-Carboxy-(1,1'-biphenyl)-2-yl]-2-triphenylmethyltetrazole](/img/structure/B565316.png)

![[(2R,3S,4R,6R,8R,14R)-4-ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-(4-methylphenyl)sulfonyloxyacetate](/img/structure/B565321.png)




